5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one
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Overview
Description
5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one typically involves the reaction of benzylamine with phenyl isothiocyanate, followed by cyclization with an appropriate reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar in structure but lacks the thioxo group.
3-Benzyl-4-oxo-2-thioxothiazolidinylidene derivatives: Contains a similar thioxo group but different ring structures.
Uniqueness
5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one is unique due to the presence of both a thioxo group and a hydroxy group in its structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
88051-64-3 |
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Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
5-benzyl-3-hydroxy-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C16H13NO3S/c18-14-16(20-15(21)17(14)19,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,19H,11H2 |
InChI Key |
SCDOEDLHJATXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)N(C(=S)O2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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